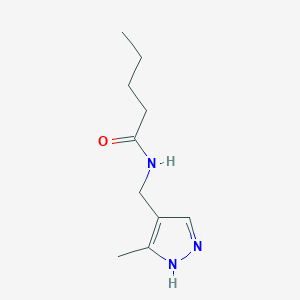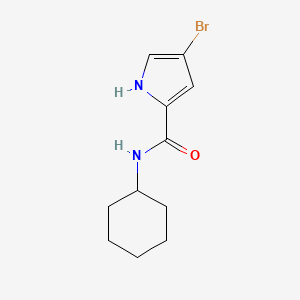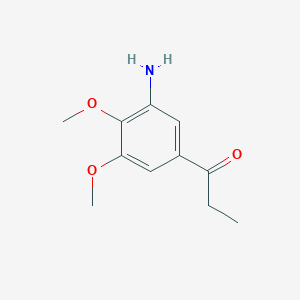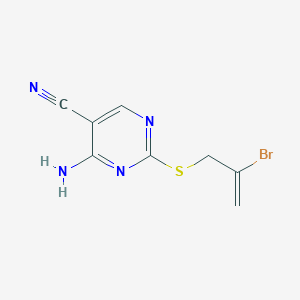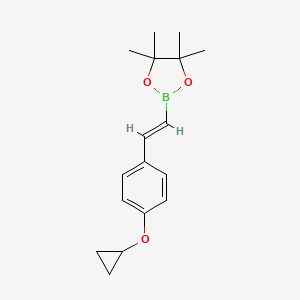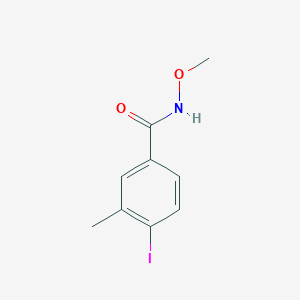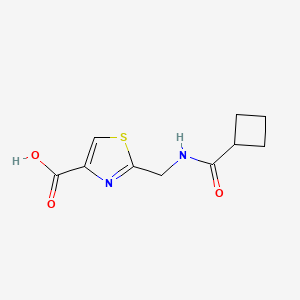
2-(Cyclobutanecarboxamidomethyl)thiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclobutanecarboxamidomethyl)thiazole-4-carboxylic acid is a compound that features a thiazole ring, which is a five-membered heterocyclic motif comprising sulfur and nitrogen atoms. The thiazole ring is a significant platform in a number of medicinally relevant molecules due to its aromatic properties and reactive positions . This compound is of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a thiazole precursor with cyclobutanecarboxylic acid derivatives under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclobutanecarboxamidomethyl)thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Applications De Recherche Scientifique
2-(Cyclobutanecarboxamidomethyl)thiazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2-(Cyclobutanecarboxamidomethyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiazole derivatives such as:
2-Aminothiazole-4-carboxylate: Known for its antimicrobial properties.
Thiazole-4-carboxamide: Studied for its potential antitumor activities.
Uniqueness
2-(Cyclobutanecarboxamidomethyl)thiazole-4-carboxylic acid is unique due to the presence of the cyclobutanecarboxamidomethyl group, which can impart distinct chemical and biological properties compared to other thiazole derivatives .
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C10H12N2O3S |
|---|---|
Poids moléculaire |
240.28 g/mol |
Nom IUPAC |
2-[(cyclobutanecarbonylamino)methyl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3S/c13-9(6-2-1-3-6)11-4-8-12-7(5-16-8)10(14)15/h5-6H,1-4H2,(H,11,13)(H,14,15) |
Clé InChI |
HERNITUXGMQFFE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C(=O)NCC2=NC(=CS2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-Butyl-2-(4-oxothieno[3,2-d]pyrimidin-3(4h)-yl)acetamide](/img/structure/B14909136.png)
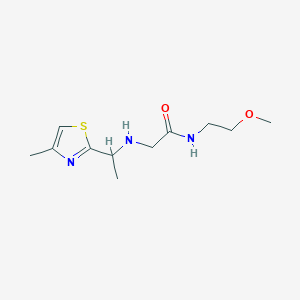


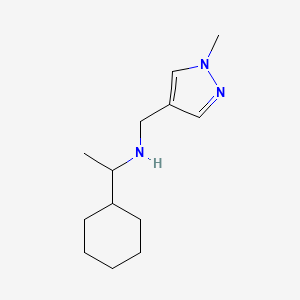
![6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonyl chloride](/img/structure/B14909179.png)
